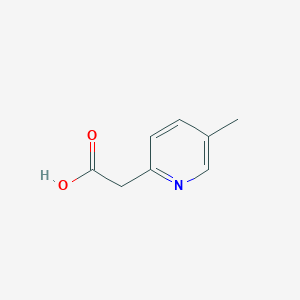

2-(5-Methylpyridin-2-yl)acetic acid

Übersicht

Beschreibung

2-(5-Methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

Starting from 5-Methylpyridin-2-ol: The compound can be synthesized by reacting 5-methylpyridin-2-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution.

Starting from 5-Methylpyridin-2-ylmethanamine: Another synthetic route involves the reaction of 5-methylpyridin-2-ylmethanamine with chloroacetic acid under similar conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of starting materials and reaction conditions can be optimized to minimize by-products and improve efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the pyridine ring or the acetic acid moiety.

Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often facilitated by bases like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and thioesters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C8H9NO2

Molecular Weight : 153.16 g/mol

Structure : The compound features a pyridine ring substituted with a methyl group and an acetic acid moiety, which contributes to its biological properties.

Chemistry

- Building Block for Synthesis : 2-(5-Methylpyridin-2-yl)acetic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules and as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Preliminary studies suggest it could be beneficial for managing conditions characterized by chronic inflammation, such as arthritis.

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound, particularly as a precursor for active pharmaceutical ingredients. Its potential use in drug development is supported by findings of its biological activity against various diseases, including diabetes management and neuroprotection .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

This data suggests its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity Study

In another investigation using a murine model of acute inflammation, mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to control groups. This indicates its potential role in managing inflammatory conditions.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique properties allow it to participate in various chemical reactions, making it a valuable compound for industrial applications.

Wirkmechanismus

The mechanism by which 2-(5-Methylpyridin-2-yl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-2-yl)acetic acid: Similar structure but lacks the methyl group at the 5-position.

2-(3-Methylpyridin-2-yl)acetic acid: Similar structure but with the methyl group at the 3-position instead of the 5-position.

2-(4-Methylpyridin-2-yl)acetic acid: Similar structure but with the methyl group at the 4-position.

Uniqueness: 2-(5-Methylpyridin-2-yl)acetic acid is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

2-(5-Methylpyridin-2-yl)acetic acid, a compound featuring a pyridine ring and an acetic acid moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, synthesis, and potential applications in drug development.

The molecular formula of this compound is C8H9NO2, with a molecular weight of 153.16 g/mol. The structure includes a pyridine ring, which is known for conferring various biological activities to compounds.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridine have been shown to selectively inhibit bacterial growth, particularly against Chlamydia species. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy against various pathogens .

Neuropharmacological Effects

The presence of the pyridine ring in this compound positions it as a candidate for neurological studies. Compounds containing pyridine derivatives have been explored for their roles in modulating neurotransmitter systems and exhibiting antipsychotic effects . The potential for this compound to influence pathways related to schizophrenia and other neuropsychiatric disorders is an area ripe for exploration.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving pyridine derivatives. Its unique substitution pattern may lead to distinct biological properties, making it an attractive target for further synthetic modification and optimization.

Eigenschaften

IUPAC Name |

2-(5-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHTUJMBDHMENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597761 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848093-05-0 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.